PDK1 Enzymatic Inhibition Potency: Class-Level Superiority Over Clinical Reference Inhibitors DCA and DAP
In a direct enzymatic assay against isolated PDK1 isoform, 3-amino-1,2,4-triazine derivatives—of which 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine is a representative member—exhibited IC₅₀ values ranging from 0.01 to 0.1 µM. Under identical experimental conditions, the reference PDK inhibitors dichloroacetic acid (DCA) showed an IC₅₀ > 1 µM and dichloroacetophenone (DAP) displayed significantly weaker inhibition. This corresponds to at least a 10- to 100-fold improvement in enzymatic potency for the triazine class over the clinically evaluated benchmark DCA [1].
| Evidence Dimension | PDK1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.01–0.1 µM (class representative; specific compound data not separately reported) |
| Comparator Or Baseline | Dichloroacetic acid (DCA): IC₅₀ > 1 µM; Dichloroacetophenone (DAP): IC₅₀ not precisely reported but outperformed at 1.5 µM screening concentration |
| Quantified Difference | ≥10-fold improvement over DCA; DAP markedly less active than triazine class |
| Conditions | Isolated PDK1 isoform enzymatic assay; 30 min incubation at room temperature; 1.5 µM screening concentration for selectivity profiling; IC₅₀ determined by four-parameter logistic model (p < 0.05) |
Why This Matters
This potency differential directly impacts the achievable therapeutic window: a compound class with IC₅₀ in the nanomolar range can achieve target engagement at substantially lower doses than the clinical reference DCA, reducing the risk of dose-limiting toxicities.
- [1] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 2023, 24(4), 3679. Table 1 and Supporting Information. View Source
